molecular formula C21H17N3O10S3 B13770226 1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- CAS No. 61433-43-0

1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-

Cat. No.: B13770226
CAS No.: 61433-43-0
M. Wt: 567.6 g/mol
InChI Key: KEVWBQLRZVBFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its naphthalene backbone with multiple sulfonic acid groups and an azo linkage, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- typically involves the sulfonation of naphthalene followed by azo coupling reactions. The process begins with the sulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce sulfonic acid groups at specific positions on the naphthalene ring . The resulting sulfonated naphthalene is then subjected to azo coupling with 1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce aromatic amines .

Mechanism of Action

The mechanism of action of 1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- involves its interaction with molecular targets through its sulfonic acid groups and azo linkage. These functional groups enable the compound to participate in various chemical reactions and binding interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]- is unique due to its combination of sulfonic acid groups and azo linkage, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

61433-43-0

Molecular Formula

C21H17N3O10S3

Molecular Weight

567.6 g/mol

IUPAC Name

2-[[1-hydroxy-6-(methylamino)-3-sulfonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C21H17N3O10S3/c1-22-12-5-6-13-11(9-12)10-18(36(29,30)31)19(20(13)25)24-23-16-8-7-14-15(21(16)37(32,33)34)3-2-4-17(14)35(26,27)28/h2-10,22,25H,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34)

InChI Key

KEVWBQLRZVBFCW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.